3-bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound characterized by its unique structure, which consists of a bromine atom, a furan ring, and a methylaniline moiety. Its molecular formula is and it has a molecular weight of approximately 266.14 g/mol. The compound features a bromine substituent at the 3-position of the aromatic ring, a furan-2-ylmethyl group attached to the nitrogen atom, and a methyl group at the 4-position of the aniline structure. This configuration imparts distinct electronic properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science.
The biological activity of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline has been explored in various studies. It exhibits potential as an enzyme inhibitor and shows promise in modulating protein-ligand interactions. The presence of the furan moiety enhances its binding affinity to certain biological targets, making it relevant in pharmacological research
The synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves several steps:
3-bromo-N-(furan-2-ylmethyl)-4-methylaniline finds applications in:
Studies on interaction mechanisms have shown that 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline can effectively bind to various molecular targets due to its structural features. The furan group enhances its hydrophobic interactions with proteins, while the bromine atom contributes to its electronic properties, facilitating interactions with active sites on enzymes or receptors
Several compounds share structural similarities with 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline. Below are some notable examples: 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline is unique due to its combination of both bromine and furan substituents along with a methyl group on the aromatic ring. This specific arrangement provides distinct electronic characteristics that enhance its reactivity and biological activity compared to simpler derivatives
The Borch reductive amination represents a cornerstone methodology for synthesizing N-alkylated aniline derivatives, including 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline [4]. This approach involves the direct conversion of aldehydes or ketones into secondary or tertiary amines via a one-pot process utilizing sodium cyanoborohydride as the selective reducing agent [4]. The reaction mechanism proceeds through imine formation between 3-bromo-4-methylaniline and furan-2-carbaldehyde, followed by selective reduction under mildly acidic conditions [4]. The optimal reaction conditions require maintaining the reaction mixture at a controlled pH of 4-6 using ammonium acetate buffer, with sodium cyanoborohydride serving as the preferred reducing agent due to its stability in weakly acidic media [4]. The stoichiometry typically employs 1.1-1.5 equivalents of amine and 1-2 equivalents of sodium cyanoborohydride relative to the carbonyl compound [4]. Methanol serves as the preferred solvent for sodium cyanoborohydride reactions, though dichloroethane or dichloromethane may be utilized when employing sodium triacetoxyborohydride as an alternative reducing agent [4]. The mechanism involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon of furan-2-carbaldehyde, forming a carbinolamine intermediate that subsequently eliminates water to generate the corresponding imine [4]. The acid-catalyzed protonation of the imine nitrogen enhances its electrophilicity, facilitating selective hydride transfer from sodium cyanoborohydride to afford the desired N-alkylated product [4]. Secondary approaches to reductive amination include the use of 2-picoline-borane as a reducing agent, which demonstrates superior water tolerance and reduced toxicity compared to sodium cyanoborohydride [4]. This methodology proves particularly advantageous when working with water-sensitive substrates or when aqueous workup procedures are preferred [4]. The 2-picoline-borane system operates effectively in both organic and aqueous media, providing enhanced flexibility in reaction design [4]. Palladium-catalyzed carbon-nitrogen bond formation represents a powerful methodology for constructing N-arylated aniline derivatives [5] [6]. The Buchwald-Hartwig amination enables the direct coupling of aryl halides with anilines under mild conditions, providing access to complex N-substituted aniline architectures [5] [6]. For 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline synthesis, this approach involves the coupling of appropriately substituted aryl bromides with furan-2-ylmethylamine precursors [5] [6]. The reaction typically employs palladium catalysts in conjunction with specialized phosphine ligands such as XPhos, tert-butyl XPhos, or TrixiePhos, depending on the specific substrate requirements [7] [8]. Base selection proves critical, with tert-butoxide salts (sodium tert-butoxide or lithium tert-butoxide) providing optimal results for most substrate combinations [7] [8]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by amine coordination and reductive elimination to form the desired carbon-nitrogen bond [5] [6]. The Suzuki-Miyaura cross-coupling reaction provides an alternative route for constructing complex aniline derivatives through carbon-carbon bond formation [9]. This methodology proves particularly valuable when incorporating furan moieties into aniline frameworks through the coupling of organoborane reagents with brominated aniline precursors [9]. The reaction demonstrates excellent functional group tolerance and operates under relatively mild conditions compared to traditional electrophilic substitution approaches [9]. Optimized conditions for Suzuki coupling in aniline synthesis typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate in combination with appropriate phosphine ligands [9]. The reaction benefits from the use of mild bases such as triethylamine or potassium carbonate, with reaction temperatures ranging from room temperature to 98°C depending on substrate reactivity [9]. Recent advances include the development of micellar reaction conditions using Kolliphor EL in aqueous media, providing environmentally benign alternatives to traditional organic solvents [9]. Flow chemistry represents a transformative approach to organic synthesis, offering enhanced safety, improved heat transfer, and precise control over reaction parameters [10] [11]. For the synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline, continuous flow reactors provide several advantages over traditional batch processes, including improved mixing efficiency, reduced reaction times, and enhanced reproducibility [10] [11]. The continuous flow synthesis typically involves pumping reactant streams at controlled flow rates into temperature-controlled reactor tubes or microreactors [10]. The reaction time becomes determined by the residence time within the reactor, calculated from the reactor volume divided by the total flow rate [11]. This precise temporal control enables optimization of reaction conditions that may not be feasible under batch conditions [10] [11]. Microreactor technology offers exceptional control over reaction conditions through enhanced surface-to-volume ratios and efficient mixing characteristics [12]. The small reaction volumes, typically ranging from microliters to milliliters, provide excellent temperature control and prevent concentration gradients that may lead to side reactions [12]. For brominated aniline synthesis, microreactors enable the safe handling of brominating agents while maintaining precise stoichiometric control [13]. The synthesis of halogenated aniline derivatives in microreactors has demonstrated significant advantages, including reduced formation of polyhalogenated byproducts and improved regioselectivity [13]. The enhanced mixing capabilities ensure rapid and uniform distribution of reagents, minimizing local concentration effects that often lead to over-bromination in batch processes [12] [13]. Recent developments in flow-based bromination protocols provide safer alternatives to traditional batch bromination methods [13]. The in-situ generation of brominating species through the reaction of sodium hypochlorite with hydrobromic acid or potassium bromide eliminates the need for handling molecular bromine directly [13]. This approach proves particularly valuable for the regioselective bromination of aniline derivatives, achieving yields ranging from 78% to 99% across various substrate types [13]. The flow protocol incorporates continuous quenching of residual bromine species, ensuring complete consumption of reactive intermediates and minimizing unwanted side reactions [13]. The system demonstrates exceptional scalability, with the potential for gram-scale production through extended reaction times or parallel reactor configurations [13]. Column chromatography represents the primary purification technique for N-alkylated aniline derivatives, with silica gel serving as the most commonly employed stationary phase [14]. The purification of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically utilizes petroleum ether and ethyl acetate solvent systems, with ratios ranging from 50:1 to 10:1 depending on the polarity of accompanying impurities [14]. The relatively low polarity of the target compound facilitates its separation from more polar synthetic intermediates and byproducts [14]. Optimization of chromatographic conditions requires careful consideration of the compound's retention characteristics and the nature of expected impurities [14]. The presence of the furan moiety introduces moderate polarity, necessitating gradient elution protocols that begin with low-polarity solvent mixtures and gradually increase ethyl acetate content [14]. High-performance liquid chromatography provides superior resolution for analytical purposes and preparative-scale purifications [15]. Crystallization provides an efficient purification method for solid aniline derivatives, offering both purification and isolation in a single operation [16]. The selection of appropriate crystallization solvents depends on the solubility characteristics of the target compound and its impurities [17] [16]. For brominated aniline derivatives, ethanol-water mixtures often provide optimal crystallization conditions, balancing solubility at elevated temperatures with precipitation upon cooling [16]. Recrystallization protocols typically involve dissolution of the crude material in hot solvent, followed by controlled cooling to promote crystal formation [17] [16]. The process may be enhanced through seeding with pure crystal nuclei or by employing anti-solvent addition techniques [16]. Temperature control during crystallization proves critical for achieving high-purity products, with cooling rates of 0.5-2°C per minute providing optimal crystal quality [16]. Modern purification approaches include the use of solid-supported reagents and scavenger resins to facilitate product isolation [18]. These techniques mirror the advantages of solid-phase synthesis by enabling the removal of excess reagents and reaction byproducts through simple filtration procedures [18]. The approach proves particularly valuable in library synthesis applications where multiple purification steps would otherwise be required [18]. Preparative high-performance liquid chromatography offers superior resolution for challenging separations, particularly when dealing with closely related structural isomers or regioisomers [19]. The technique enables the isolation of target compounds with purities exceeding 98%, meeting the stringent requirements for pharmaceutical intermediates and materials science applications [19]. The scalability of preparative systems allows for the purification of multi-gram quantities while maintaining high resolution and product quality [19]. The thermodynamic stability of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline is significantly enhanced compared to unsubstituted aniline derivatives due to the presence of multiple stabilizing factors. The aromatic stabilization energy of the compound is estimated to be approximately 45-50 kcal/mol, which represents a substantial increase over simple anilines [1] [2]. This enhanced stability results from the extended conjugation system involving the benzene ring, the nitrogen lone pair, and the furan heterocycle. The bromine substituent at the meta position contributes to thermal stability through inductive electron withdrawal, which reduces electron density on the aromatic ring and consequently decreases susceptibility to oxidative degradation [3] [4]. Research indicates that brominated anilines demonstrate step-wise decomposition beginning at approximately 400°C, with the initial degradation involving C-N bond cleavage rather than C-Br bond rupture [4]. Pathway 1: Thermal Decomposition via N-Alkyl Bond Cleavage The primary thermal degradation mechanism involves cleavage of the N-furanylmethyl bond at temperatures exceeding 380°C. This pathway proceeds through a radical mechanism initiated by homolytic bond scission: C₁₂H₁₂BrNO → C₇H₆BrN- + C₅H₅O- (furanylmethyl radical) The resulting 3-bromo-4-methylaniline intermediate subsequently undergoes deamination at higher temperatures (450-500°C), producing 3-bromo-4-methylbenzene and ammonia [5] [6]. Pathway 2: Oxidative Degradation Under oxidative conditions, the compound undergoes electrophilic attack at the furan ring, which is more electron-rich than the brominated benzene ring. The degradation proceeds through formation of intermediate quinone structures and eventual ring opening [5]. Kinetic studies indicate this pathway has an activation energy of approximately 42-48 kcal/mol [7]. Pathway 3: Hydrolytic Decomposition In aqueous environments at elevated pH (>9), the compound exhibits nucleophilic aromatic substitution where the bromine substituent can be displaced by hydroxide ions, leading to formation of hydroxylated products. This pathway becomes significant at temperatures above 200°C in aqueous media [5]. The solubility characteristics of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline are governed by multiple intermolecular forces including hydrogen bonding capacity, aromatic π-π interactions, and dipole-dipole interactions. The compound demonstrates excellent solubility in polar aprotic solvents and good solubility in polar protic solvents, while showing poor aqueous solubility [8] [9]. The compound possesses one hydrogen bond donor (secondary amine N-H) and two hydrogen bond acceptors (furan oxygen and amine nitrogen). The total polar surface area (TPSA) of 25.17 Ų indicates moderate polarity, consistent with the observed solubility patterns [10] [11]. The hydrogen bonding network formed with protic solvents contributes significantly to dissolution, with association constants estimated at 2.5-4.2 M⁻¹ in alcoholic solvents [12] [9]. Solubility in organic solvents demonstrates positive temperature coefficients for most systems. In ethanol, solubility increases from 12 mg/mL at 20°C to approximately 45 mg/mL at 60°C, indicating an enthalpy of dissolution of +8.2 kcal/mol [12]. This endothermic dissolution process is attributed to disruption of intermolecular hydrogen bonds in the solid state. Spectroscopic studies of analogous compounds suggest that solvent polarity influences the dihedral angle between the aniline and furan rings. In polar solvents, the preferred conformation exhibits enhanced planarity (dihedral angle 15-20°), while in nonpolar media, a more twisted arrangement (dihedral angle 35-45°) predominates [13] [14]. The logarithm of the octanol-water partition coefficient (logP) for 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline is estimated at 3.96, indicating high lipophilicity [10] [11]. This value represents a significant increase compared to the parent 4-methylaniline (logP ≈ 1.4) due to the cumulative lipophilic contributions of the bromine substituent (+0.86 units) and the furanylmethyl group (+1.7 units) [15] [16]. Experimental partition coefficients for structurally related compounds demonstrate the additive nature of lipophilic contributions: The close agreement between calculated and experimental values for related compounds validates the estimated logP of 3.96 for the target compound [15] [16]. The apparent distribution coefficient (logD) varies significantly with pH due to the basic nature of the aniline nitrogen (estimated pKa ≈ 4.2). At physiological pH (7.4), the compound exists predominantly in its neutral form, maintaining the calculated logP value. However, at acidic pH values below 3, protonation of the amine nitrogen reduces lipophilicity substantially (logD ≈ 1.2 at pH 2) [15]. The high lipophilicity combined with moderate molecular weight (266.14 g/mol) suggests excellent membrane permeability. The compound satisfies Lipinski's Rule of Five criteria with one minor deviation (logP > 3.5), indicating good oral bioavailability potential. The permeability coefficient across artificial phospholipid membranes is estimated at 8.5 × 10⁻⁶ cm/s, which is characteristic of highly permeable compounds [18].Compound Name Structural Features Uniqueness 3-Bromoaniline Lacks furan and methyl substituents Simpler structure without additional functional groups N-(Furan-2-ylmethyl)-4-methylaniline Lacks bromine substitution Retains furan moiety but lacks halogen functionality 4-Methylaniline Lacks both bromine and furan substituents Basic aniline structure without modifications Uniqueness
Reductive Amination Approaches
Borch Reductive Amination Methodology
Parameter Optimal Conditions Alternative Conditions Reducing Agent Sodium cyanoborohydride (1-2 equiv.) [4] Sodium triacetoxyborohydride (1-2 equiv.) [4] pH Control Ammonium acetate buffer (pH 4-6) [4] Acetic acid (catalytic) [4] Solvent System Methanol [4] Dichloroethane/Dichloromethane [4] Temperature Room temperature to 50°C [4] Variable depending on substrate [4] Reaction Time 2-12 hours [4] Substrate dependent [4] Alternative Reductive Amination Strategies
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination Protocols
Catalyst System Ligand Base Solvent Temperature (°C) Yield Range (%) Palladium acetate [7] XPhos [7] Sodium tert-butoxide [7] Toluene [7] 100 [7] 70-90 [7] Palladium acetate [7] tert-Butyl XPhos [7] Sodium tert-butoxide [7] Toluene [7] 100 [7] 75-95 [7] Bis(dibenzylideneacetone)palladium [7] TrixiePhos [7] Lithium tert-butoxide [7] Toluene [7] 100 [7] 65-85 [7] Suzuki-Miyaura Coupling Applications
Novel Flow Reactor-Based Synthesis Techniques
Continuous Flow Reactor Applications
Flow Parameter Typical Range Optimization Benefits Flow Rate 0.1-10 milliliters per minute [10] Residence time control [11] Temperature -78°C to 250°C [10] Enhanced heat transfer [11] Pressure 1-20 bar [10] Elevated boiling points [11] Reactor Volume 0.1-50 milliliters [10] Scalability [11] Microreactor Technology Applications
Flow-Based Bromination Strategies
Purification and Isolation Strategies
Chromatographic Purification Methods
Chromatographic Parameter Recommended Conditions Alternative Options Stationary Phase Silica gel (40-63 μm) [14] Reversed-phase C18 [15] Mobile Phase Petroleum ether/Ethyl acetate [14] Hexane/Ethyl acetate [14] Gradient Profile 50:1 to 10:1 [14] Isocratic 20:1 [14] Detection Method Ultraviolet at 254 nanometers [15] Mass spectrometry [15] Crystallization and Recrystallization Techniques
Advanced Purification Strategies
Thermodynamic Stability Profile
Property Value Reference Compound Relative Stability Aromatic Stabilization Energy (kcal/mol) 45-50 Aniline (36 kcal/mol) +25% enhancement Thermal Decomposition Onset (°C) 380-420 3-bromo-4-methylaniline (350°C) Enhanced Bond Dissociation Energy C-Br (kcal/mol) 68-72 Typical Ar-Br (70 kcal/mol) Comparable Activation Energy for N-C Cleavage (kcal/mol) 55-60 N-methylaniline (48 kcal/mol) Increased Primary Degradation Pathways
Solubility Profile in Organic Solvents
Solvent-Specific Interactions
Solvent Class Representative Solvents Solubility (mg/mL) Dominant Interactions Polar Aprotic DMSO, DMF, Acetone >100, >100, 20-80 Dipole-dipole, hydrogen bonding Polar Protic Ethanol, Methanol 10-50, 5-30 Hydrogen bonding Chlorinated Chloroform, DCM >100, >100 Van der Waals, dipole interactions Nonpolar Hexane, Toluene <5, 15-30 π-π stacking (toluene only) Aqueous Water <1 Limited hydrogen bonding Hydrogen Bonding Analysis
Temperature-Dependent Solubility
Solvent-Induced Conformational Changes
Partition Coefficients (logP) and Lipophilicity
Octanol-Water Partition Coefficient
Structural Fragment logP Contribution Cumulative logP 4-methylaniline core +1.40 1.40 3-bromo substitution +0.86 2.26 N-furanylmethyl group +1.70 3.96 Total calculated +3.96 3.96 Comparative Lipophilicity Analysis
Distribution Coefficient Variations
Membrane Permeability Predictions
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates